



Application Notes and Protocols for Studying Teneligliptin's Effects on Insulin Secretion

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] Its primary mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, which in turn potentiate glucose-dependent insulin secretion from pancreatic β -cells and suppress glucagon release.[3][4] Teneligliptin's unique "J-shaped" structure contributes to its high potency and prolonged duration of action.[3][5]

These application notes provide detailed cell culture protocols to investigate the effects of Teneligliptin on insulin secretion, offering a framework for in vitro studies.

Data Presentation Quantitative Analysis of Teneligliptin's Inhibitory Potency

The inhibitory activity of Teneligliptin against the DPP-4 enzyme is a key measure of its potency. The half-maximal inhibitory concentration (IC50) is a standard metric used for this quantification, with lower values indicating greater potency.



Table 1: In Vitro IC50 Values for Teneligliptin Against DPP-4

Enzyme Source	Teneligliptin IC50 (nmol/L)	Sitagliptin IC50 (nmol/L)	Vildagliptin IC50 (nmol/L)	Reference
Recombinant Human DPP-4	0.889	6.74	10.5	[6]
Human Plasma DPP-4	1.75	4.88	7.67	[6]

Note: The data indicates Teneligliptin's high potency in inhibiting both recombinant and plasmaderived human DPP-4 compared to other DPP-4 inhibitors.

In Vivo Effects of Teneligliptin on Beta-Cell Function Markers

Clinical and preclinical studies have demonstrated Teneligliptin's positive impact on markers of β -cell function.

Table 2: Summary of Teneligliptin's Effects on Key In Vivo Parameters

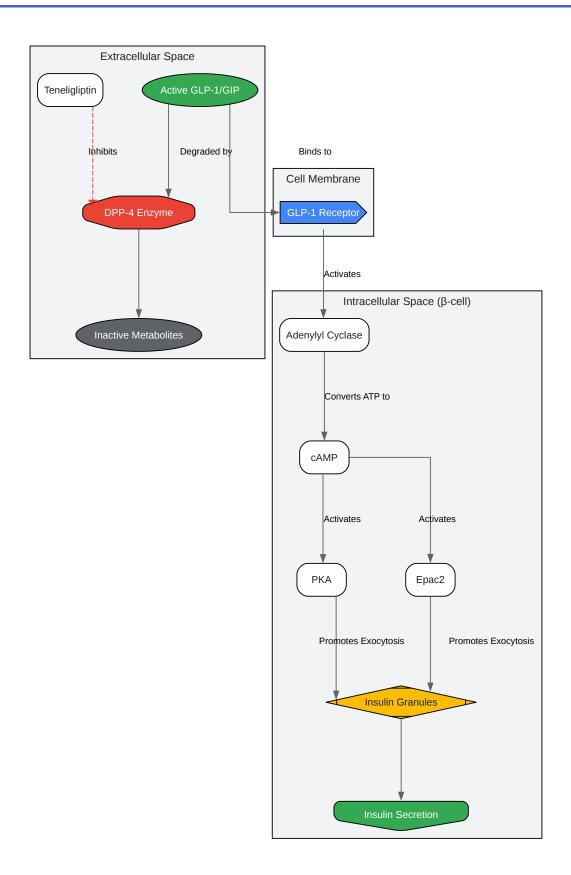


Parameter	Effect	Study Population	Key Findings	Reference(s)
НОМА-β	Significant Increase	T2DM Patients	Meta-analysis showed a weighted mean difference increase of +9.31.	[4][7]
Insulinogenic Index (IGI)	Significant Increase	Drug-Naïve T2DM Patients	Improved early- phase insulin secretion after 12 weeks of treatment.	[5][8]
Postprandial Glucose (PPG)	Significant Decrease	T2DM Patients	Effectively lowered 2-hour postprandial glucose levels.	[4][9]
HbA1c	Significant Decrease	T2DM Patients	Meta-analysis showed a weighted mean difference of -0.82% vs. placebo.	[4]

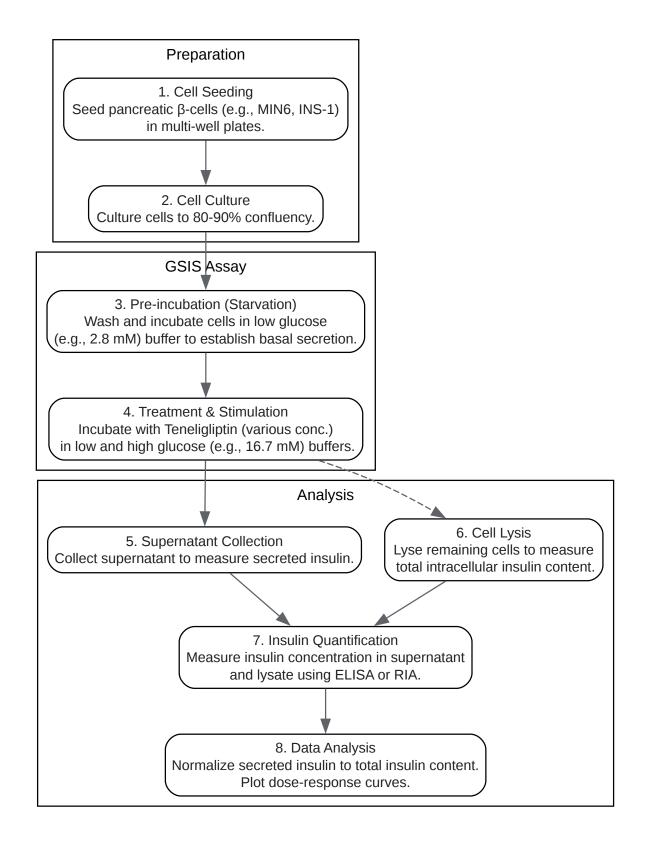
Mandatory Visualization Signaling Pathway

The mechanism of Teneligliptin involves the enhancement of the natural incretin signaling pathway. By inhibiting DPP-4, Teneligliptin increases active GLP-1 levels, which then binds to its receptor (GLP-1R) on pancreatic β -cells, initiating a cascade that potentiates insulin secretion.









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